

# molecular structure of Methyl 2-ethenylbenzoate

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## Compound of Interest

Compound Name: **Methyl 2-ethenylbenzoate**

Cat. No.: **B1626719**

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## An In-Depth Technical Guide to the Molecular Structure of **Methyl 2-ethenylbenzoate**

**Abstract:** This technical guide provides a comprehensive analysis of the molecular structure of **Methyl 2-ethenylbenzoate** (CAS No. 27326-44-9). Intended for researchers, scientists, and professionals in drug development and materials science, this document elucidates the compound's structural features through a detailed examination of predicted spectroscopic data, including Nuclear Magnetic Resonance (<sup>1</sup>H and <sup>13</sup>C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide discusses plausible synthetic strategies, key aspects of its chemical reactivity, potential applications, and provides detailed protocols for its spectroscopic characterization.

## Introduction and Physicochemical Properties

**Methyl 2-ethenylbenzoate**, also known as methyl 2-vinylbenzoate, is an organic compound featuring a benzene ring ortho-substituted with a methyl ester and a vinyl (ethenyl) group.<sup>[1]</sup> This bifunctional arrangement makes it a molecule of significant interest in polymer chemistry and as a versatile building block in organic synthesis. Its physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of **Methyl 2-ethenylbenzoate**

Property	Value	Source
CAS Number	27326-44-9	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>10</sub> O <sub>2</sub>	<a href="#">[2]</a>
Molecular Weight	162.19 g/mol	<a href="#">[2]</a>
Appearance	Clear, colorless liquid	<a href="#">[2]</a>
Purity	Typically ≥95%	<a href="#">[2]</a>
InChI Key	MPHUYCIKFIKENX-UHFFFAOYSA-N	<a href="#">[1]</a>

## Elucidation of Molecular Structure

The structure of **Methyl 2-ethenylbenzoate** is defined by the spatial arrangement of its constituent atoms. The core is a benzene ring, to which a methyl ester group (-COOCH<sub>3</sub>) and a vinyl group (-CH=CH<sub>2</sub>) are attached at adjacent carbon atoms (positions 1 and 2). This ortho-substitution pattern creates steric interactions that can influence the molecule's conformation and reactivity.

**Figure 1:** 2D structure of Methyl 2-ethenylbenzoate.

## Spectroscopic Signature Analysis

The definitive confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, a robust prediction can be made based on established principles of spectroscopy.[\[3\]](#) [\[4\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen (<sup>1</sup>H) and carbon (<sup>13</sup>C) atomic environments.

- <sup>1</sup>H NMR Spectroscopy (Predicted, 400 MHz, CDCl<sub>3</sub>): The proton NMR spectrum is expected to show distinct signals for the aromatic, vinyl, and methyl protons.

- Aromatic Protons ( $\delta$  7.2-8.0 ppm, 4H): These protons will appear as a complex series of multiplets due to intricate spin-spin coupling. The proton adjacent to the ester group (on C6) is expected to be the most downfield due to the deshielding effect of the carbonyl.
- Vinyl Protons ( $\delta$  5.3-7.0 ppm, 3H): The vinyl group gives rise to a characteristic ABC spin system. The proton on the carbon attached to the ring (geminal proton) will likely appear as a doublet of doublets around  $\delta$  6.8-7.0 ppm. The two terminal protons will show distinct signals, with one cis ( $\delta$  ~5.3 ppm) and one trans ( $\delta$  ~5.8 ppm) to the aromatic ring, each appearing as a doublet.
- Methyl Protons ( $\delta$  ~3.9 ppm, 3H): The three protons of the methyl ester group are chemically equivalent and shielded from other protons, resulting in a sharp singlet.
- $^{13}\text{C}$  NMR Spectroscopy (Predicted, 100 MHz,  $\text{CDCl}_3$ ): The proton-decoupled  $^{13}\text{C}$  NMR spectrum should display ten distinct signals, corresponding to each unique carbon atom.
- Carbonyl Carbon ( $\delta$  ~167 ppm): The ester carbonyl carbon is significantly deshielded and appears far downfield.
- Aromatic Carbons ( $\delta$  125-140 ppm): Six signals are expected. The carbons directly attached to the substituents (C1 and C2) will have distinct chemical shifts from the other four.
- Vinyl Carbons ( $\delta$  115-136 ppm): The internal vinyl carbon (-CH=) will be more downfield ( $\delta$  ~135 ppm) than the terminal carbon (=CH<sub>2</sub>) ( $\delta$  ~117 ppm).
- Methyl Carbon ( $\delta$  ~52 ppm): The carbon of the ester's methyl group will appear in the upfield region.

Table 2: Summary of Predicted Spectroscopic Data

Technique	Feature	Predicted Position/Value	Corresponding Functional Group
IR	C=O Stretch	~1720-1735 cm <sup>-1</sup>	Ester Carbonyl
C=C Stretch	~1630 cm <sup>-1</sup> (vinyl), ~1600, 1480 cm <sup>-1</sup> (aromatic)	Alkene and Aromatic Ring	
sp <sup>2</sup> C-H Stretch	~3010-3080 cm <sup>-1</sup>	Aromatic and Vinyl C-H	
sp <sup>3</sup> C-H Stretch	~2950 cm <sup>-1</sup>	Methyl C-H	
C-O Stretch	~1250-1280 cm <sup>-1</sup>	Ester C-O	
<sup>1</sup> H NMR	Aromatic H	δ 7.2-8.0 ppm	Ar-H
Vinyl H	δ 5.3-7.0 ppm	-CH=CH <sub>2</sub>	
Methyl H	δ ~3.9 ppm	-OCH <sub>3</sub>	
<sup>13</sup> C NMR	Carbonyl C	δ ~167 ppm	C=O
Aromatic C	δ 125-140 ppm	Ar-C	
Vinyl C	δ 115-136 ppm	-CH=CH <sub>2</sub>	
Methyl C	δ ~52 ppm	-OCH <sub>3</sub>	
MS (EI)	Molecular Ion (M <sup>+</sup> )	m/z = 162	C <sub>10</sub> H <sub>10</sub> O <sub>2</sub>
Key Fragment	m/z = 131	[M - OCH <sub>3</sub> ] <sup>+</sup>	
Key Fragment	m/z = 103	[M - COOCH <sub>3</sub> ] <sup>+</sup>	

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.<sup>[5]</sup> For **Methyl 2-ethenylbenzoate**, the key absorption bands are predicted in Table 2. The most prominent signal will be the strong C=O stretch of the ester group.

## Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern. The molecular ion peak ( $M^+$ ) is expected at a mass-to-charge ratio ( $m/z$ ) of 162, confirming the molecular formula. Common fragmentation pathways for benzoate esters include the loss of the methoxy radical ( $\bullet\text{OCH}_3$ ) to give a fragment at  $m/z$  131, and the loss of the entire carbomethoxy radical ( $\bullet\text{COOCH}_3$ ) to yield a fragment at  $m/z$  103.

## Synthesis and Reactivity

### Synthetic Pathways

The synthesis of **Methyl 2-ethenylbenzoate** can be approached in several ways. A common laboratory-scale method is the Fischer esterification of 2-vinylbenzoic acid with methanol using a strong acid catalyst like sulfuric acid.[\[6\]](#)[\[7\]](#)

**Figure 2:** General workflow for Fischer esterification synthesis.

Alternatively, modern cross-coupling reactions, such as a Stille coupling between methyl 2-iodobenzoate and vinyltributyltin or a Suzuki coupling with potassium vinyltrifluoroborate, catalyzed by a palladium complex, could be employed to introduce the vinyl group.[\[7\]](#)

## Chemical Reactivity

The reactivity of **Methyl 2-ethenylbenzoate** is dominated by its two functional groups:

- **Vinyl Group:** This group is susceptible to a variety of addition reactions. It can be hydrogenated to an ethyl group, undergo halogenation, or serve as a monomer in free-radical polymerization to form polyvinyl benzoate polymers.
- **Ester Group:** The ester can be hydrolyzed under acidic or basic (saponification) conditions to yield 2-vinylbenzoic acid and methanol.
- **Aromatic Ring:** The ring can undergo electrophilic aromatic substitution. The electron-withdrawing ester group acts as a meta-director, while the vinyl group is an ortho-, para-director. The interplay of these directing effects can lead to complex product mixtures in substitution reactions.

# Experimental Protocols for Spectroscopic Analysis

To ensure the trustworthiness of structural elucidation, the following self-validating protocols for spectroscopic analysis are recommended.[\[3\]](#)

## Protocol for NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh 5-10 mg of purified **Methyl 2-ethenylbenzoate** and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>). Add tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- <sup>1</sup>H NMR Acquisition:
  - Use a 400 MHz (or higher) NMR spectrometer.
  - Acquire the spectrum at a stable temperature (e.g., 298 K).
  - Set the spectral width to cover a range of 0 to 12 ppm.
  - Employ a sufficient number of scans (e.g., 16-32) to achieve a high signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Use a proton-decoupled pulse sequence.
  - Set the spectral width to cover a range of 0 to 220 ppm.
  - A longer relaxation delay (2-5 seconds) is necessary.
  - Accumulate a significantly larger number of scans (e.g., 1024 or more) due to the lower natural abundance of <sup>13</sup>C.
- Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase and baseline correction, and referencing to TMS.

## Protocol for IR Spectrum Acquisition (ATR)

- Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

- Background Scan: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Apply a single drop of the neat liquid sample directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-600  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ .
- Data Analysis: Process the spectrum to identify the wavenumbers ( $\text{cm}^{-1}$ ) of key absorption bands and compare them to known values for functional groups.[\[5\]](#)

## Potential Applications

The unique structure of **Methyl 2-ethenylbenzoate** makes it a valuable intermediate in several fields:

- Polymer Science: As a monomer, it can be used to synthesize specialty polymers with tailored refractive indices, thermal properties, and chemical resistance.
- Organic Synthesis: It serves as a starting material for the synthesis of more complex molecules, where the vinyl or ester group can be selectively modified.
- Materials Science: Derivatives of this compound could be explored for applications in coatings, adhesives, and optical materials. While less common than simple benzoates used as fragrances, its derivatives could find use in specialty chemical formulations.[\[8\]](#)

## Conclusion

**Methyl 2-ethenylbenzoate** is a structurally distinct aromatic ester whose identity is unequivocally defined by a combination of modern spectroscopic techniques. This guide has provided a detailed analysis of its molecular structure, supported by predicted NMR, IR, and MS data. The outlined synthetic routes and experimental protocols offer a framework for the practical synthesis and rigorous characterization of this compound, underscoring its potential as a valuable component in advanced chemical research and development.

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